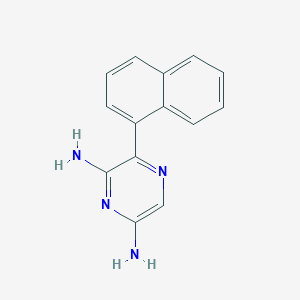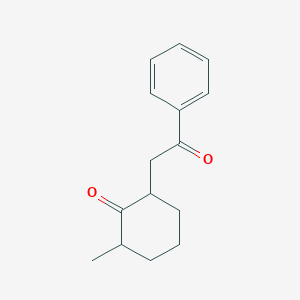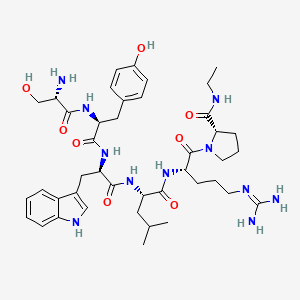![molecular formula C21H18N4O B12564360 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide CAS No. 185012-10-6](/img/structure/B12564360.png)
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a carbazole moiety, which is known for its biological and photophysical properties.
準備方法
The synthesis of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino benzamide. This involves treating 4-amino benzamide with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9-ethyl-9H-carbazole to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying azo dye chemistry.
Biology: The compound’s biological properties, such as antimicrobial and anticancer activities, are of interest in biomedical research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide involves its interaction with biological targets, such as enzymes and receptors. The azo group can undergo metabolic reduction to form aromatic amines, which can interact with cellular components and exert biological effects. The carbazole moiety may also contribute to the compound’s activity by interacting with specific molecular targets, such as DNA or proteins, leading to various biological outcomes.
類似化合物との比較
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can be compared with other similar compounds, such as:
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzoic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound lacks the azo group and has an aldehyde group, leading to different chemical and biological properties.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: This compound features a benzimidazole and thiazole moiety, which may impart different biological activities compared to the carbazole-based compound.
The uniqueness of this compound lies in its specific structural features, such as the combination of the carbazole and azo moieties, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
185012-10-6 |
|---|---|
分子式 |
C21H18N4O |
分子量 |
342.4 g/mol |
IUPAC名 |
4-[(9-ethylcarbazol-3-yl)diazenyl]benzamide |
InChI |
InChI=1S/C21H18N4O/c1-2-25-19-6-4-3-5-17(19)18-13-16(11-12-20(18)25)24-23-15-9-7-14(8-10-15)21(22)26/h3-13H,2H2,1H3,(H2,22,26) |
InChIキー |
LNHPGAKJRIZLJY-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)

![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)





